molecular formula C9H9N3OS2 B375660 (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one CAS No. 328008-89-5

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one

Cat. No.: B375660
CAS No.: 328008-89-5
M. Wt: 239.3g/mol
InChI Key: JLEITFULSIRKPA-BJMVGYQFSA-N
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Description

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone core, which is known for its biological activity, and a thiophene ring, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the condensation of 5-methylthiazolidin-4-one with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research suggests that it may have anti-inflammatory and anticancer properties.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, share structural similarities.

    Thiophene Derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid are structurally related.

Uniqueness

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to the combination of its thiazolidinone and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

(2E)-5-methyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEITFULSIRKPA-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CS2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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